
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzylamine, methylamine, and a suitable purine precursor.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products depend on the type of reaction. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include nucleic acids or proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylxanthine derivative of purine.
Theobromine: A bitter alkaloid of the cacao plant, similar in structure to caffeine.
Uniqueness
6-Amino-9-benzyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines. These unique features could make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88420-69-3 |
|---|---|
Fórmula molecular |
C13H13N5O |
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
6-amino-9-benzyl-7-methylpurin-8-one |
InChI |
InChI=1S/C13H13N5O/c1-17-10-11(14)15-8-16-12(10)18(13(17)19)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16) |
Clave InChI |
SXUSWHUMNDGSIT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=CN=C2N(C1=O)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine](/img/structure/B11862373.png)
![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)
![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)
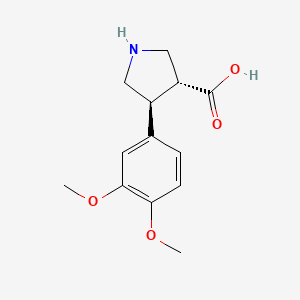
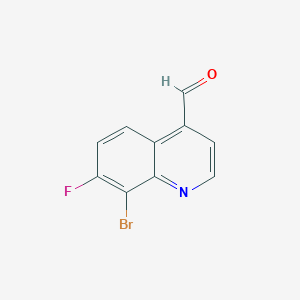
![3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11862415.png)
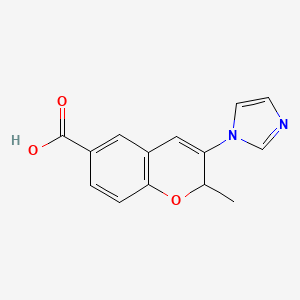

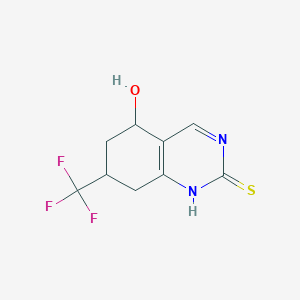
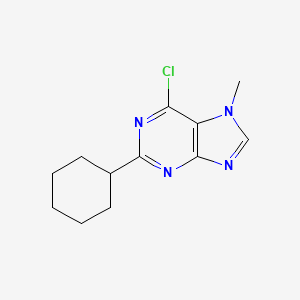
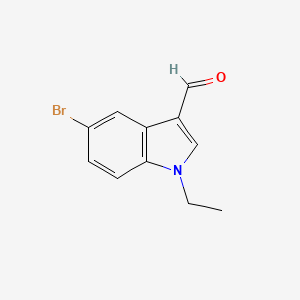

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)
